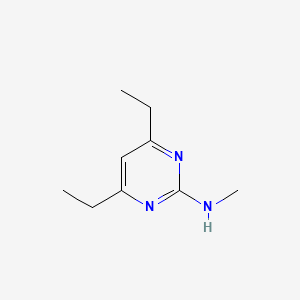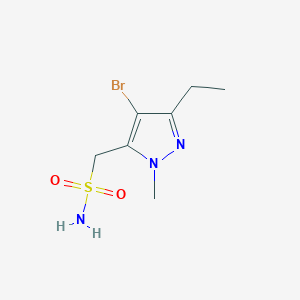
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction between ethyl acetoacetate and hydrazine hydrate can yield 3-ethyl-1-methyl-1H-pyrazole.
Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This can be done by reacting the brominated pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Coupling: Formation of biaryl or aryl-alkyl derivatives.
科学的研究の応用
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- (4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
- (4-fluoro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
- (4-iodo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
Uniqueness
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H12BrN3O2S |
|---|---|
分子量 |
282.16 g/mol |
IUPAC名 |
(4-bromo-5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H12BrN3O2S/c1-3-5-7(8)6(11(2)10-5)4-14(9,12)13/h3-4H2,1-2H3,(H2,9,12,13) |
InChIキー |
BEZZQLANVJHLDA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1Br)CS(=O)(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


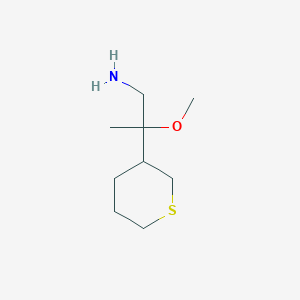
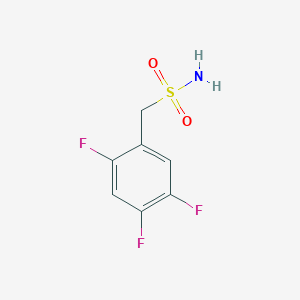
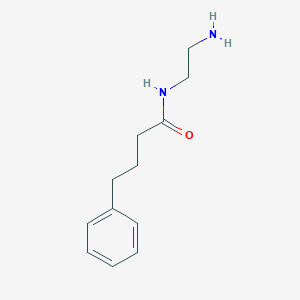
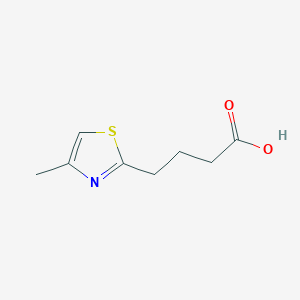
![1-[(tert-Butoxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13251184.png)
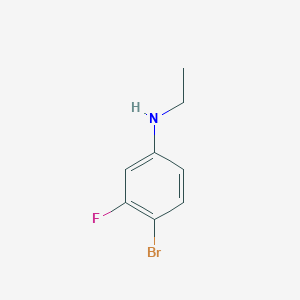
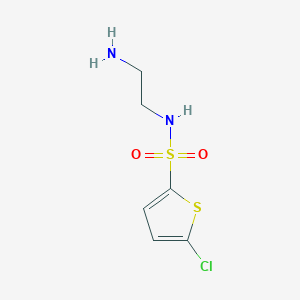
![2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251197.png)
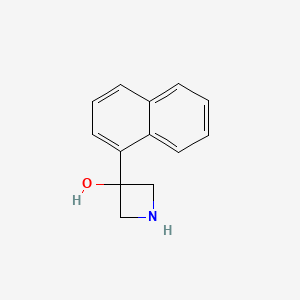
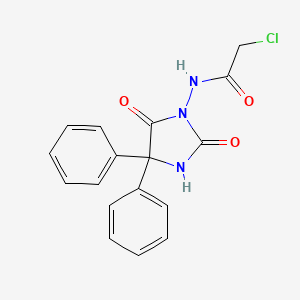
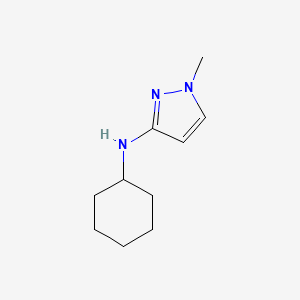
![2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13251218.png)

